molecular formula C16H16FN3O2 B252271 N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

Numéro de catalogue B252271
Poids moléculaire: 301.31 g/mol
Clé InChI: UBAOJSJZEOATDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as ABT-639, is a small molecule drug that belongs to the class of selective T-type calcium channel blockers. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and anxiety disorders.

Mécanisme D'action

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability. This mechanism of action is believed to underlie the potential therapeutic effects of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide in various diseases.
Biochemical and Physiological Effects:
N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain behavior, decrease seizure activity, and reduce anxiety-like behavior. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying T-type calcium channels. Its favorable pharmacokinetic profile also makes it suitable for in vivo studies. However, one limitation of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide is its selectivity for T-type calcium channels, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide. One area of interest is its potential use in the treatment of neuropathic pain, where clinical trials are currently underway. Other potential therapeutic applications of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, such as epilepsy and anxiety disorders, also warrant further investigation. Additionally, there is a need for further studies to elucidate the precise mechanism of action of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide and to identify any potential off-target effects. Finally, the development of more selective T-type calcium channel blockers may provide new opportunities for therapeutic intervention in various diseases.

Méthodes De Synthèse

The synthesis of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide involves multiple steps, including the reaction of 4-fluorobenzoyl chloride with ethylenediamine, the reaction of the resulting product with 6-methyl-nicotinic acid, and the final step of amide formation. The purity of the synthesized compound is ensured by using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has shown promising results in preclinical studies. It has been shown to reduce pain behavior in animal models of neuropathic pain, and clinical trials are underway to evaluate its efficacy in humans. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been studied for its potential use in epilepsy and anxiety disorders.

Propriétés

Formule moléculaire

C16H16FN3O2

Poids moléculaire

301.31 g/mol

Nom IUPAC

N-[2-[(4-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-2-3-13(10-20-11)16(22)19-9-8-18-15(21)12-4-6-14(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

Clé InChI

UBAOJSJZEOATDU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Solubilité

45.2 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.